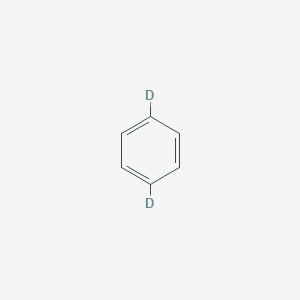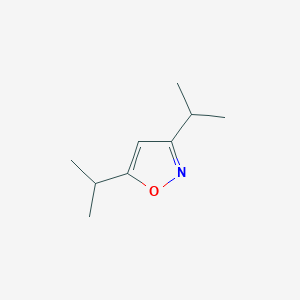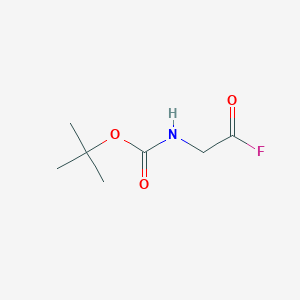
tert-Butyl (2-fluoro-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate is a chemical compound with the molecular formula C7H12FNO3. It contains 12 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 fluorine atom
準備方法
The synthesis of tert-Butyl (2-fluoro-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol in a one-pot procedure . This method is economical and efficient, providing high yields of the desired product. Another method involves the use of carbonylimidazolide in water with a nucleophile, which allows for the preparation of carbamates without the need for an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
化学反応の分析
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonylimidazolide, nucleophiles, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with a nucleophile in the presence of carbonylimidazolide can produce ureas, carbamates, and thiocarbamates .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other carbamates and related compounds. In biology and medicine, it may be studied for its potential effects on various biological pathways and its interactions with molecular targets. In industry, it can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (2-fluoro-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a carbamoylating agent, facilitating the formation of carbamate bonds .
類似化合物との比較
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate can be compared to other similar compounds, such as other carbamates and ureas. Similar compounds include methyl carbamate, phenyl carbamate, and various N-substituted carbamates . The uniqueness of tert-Butyl (2-fluoro-2-oxoethyl)carbamate lies in its specific structure, which includes a fluorocarbonylmethyl group. This structural feature may confer unique properties and reactivity compared to other carbamates.
特性
CAS番号 |
133010-01-2 |
|---|---|
分子式 |
C7H12FNO3 |
分子量 |
177.17 g/mol |
IUPAC名 |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
InChIキー |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
同義語 |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

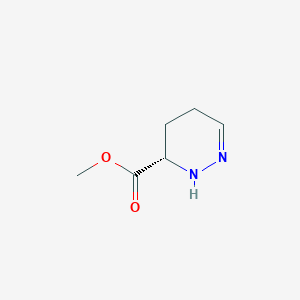
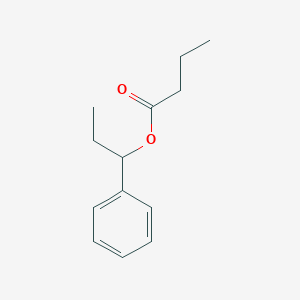
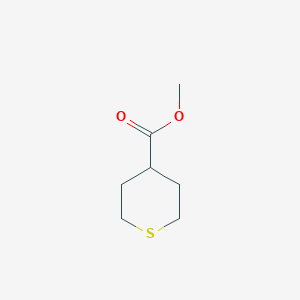

![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
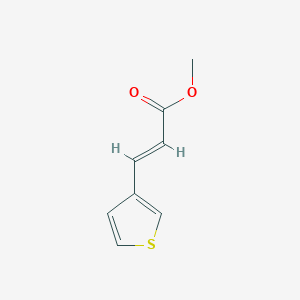
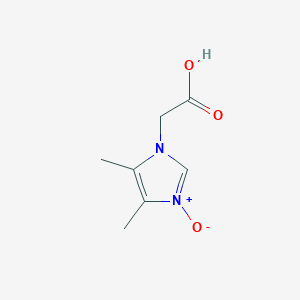

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
